molecular formula C17H30Cl2N4O2S B2619906 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride CAS No. 1172463-82-9

2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride

Cat. No.: B2619906
CAS No.: 1172463-82-9
M. Wt: 425.41
InChI Key: JJDDJVSYYBOYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride is a synthetic organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it a valuable subject for various chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride typically involves multiple steps, starting with the preparation of the core aniline structure. The process often includes:

    Formation of the Aniline Core: The initial step involves the synthesis of the aniline derivative through nitration and subsequent reduction of a suitable aromatic precursor.

    Introduction of Piperidine and Piperazine Groups: The piperidine and piperazine moieties are introduced via nucleophilic substitution reactions. This step requires careful control of reaction conditions to ensure selective substitution.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides under basic conditions.

    Final Purification: The final product is purified using recrystallization or chromatography techniques to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the sulfonyl group or the aromatic ring, leading to different reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the nitrogen atoms in the piperazine and piperidine groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline
  • 2-(4-Propylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline

Uniqueness

Compared to similar compounds, 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride may exhibit unique properties due to the specific arrangement of its functional groups

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-5-piperidin-1-ylsulfonylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2S.2ClH/c1-2-19-10-12-20(13-11-19)17-7-6-15(14-16(17)18)24(22,23)21-8-4-3-5-9-21;;/h6-7,14H,2-5,8-13,18H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDDJVSYYBOYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.